(2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid, also known by its systematic name, is a compound of interest in medicinal chemistry and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is commonly used in the synthesis of peptides and other nitrogen-containing compounds. The presence of a difluorocyclobutyl moiety enhances its biological activity and specificity.
The compound is synthesized through various organic reactions, often involving intermediates that are readily available in chemical libraries. Its synthesis has been documented in several scientific publications and patents, which outline methods for its preparation and potential applications in drug development.
This compound falls under the category of amino acids with modifications, specifically as a substituted acetic acid derivative. It is characterized by its unique structural features, including the difluorocyclobutyl group, which contributes to its pharmacological properties.
The synthesis of (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid typically involves the following steps:
The reactions are generally performed under inert atmospheres (e.g., nitrogen) to prevent moisture interference. Solvents like dichloromethane are commonly used due to their ability to dissolve both polar and non-polar reactants effectively. Reaction yields can vary based on conditions such as temperature, concentration, and the presence of catalysts.
The molecular structure of (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid can be represented as follows:
The compound exhibits chirality at the carbon atom adjacent to the carboxylic acid group, which is crucial for its biological activity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed for structural elucidation.
The compound can undergo various chemical reactions typical for amino acids and their derivatives:
Reaction conditions such as temperature, solvent choice, and pH play significant roles in determining the outcome and yield of these reactions. For example, hydrolysis reactions may require careful pH control to avoid degradation of sensitive functional groups.
The mechanism of action for (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid primarily relates to its interactions at biological targets. The difluorocyclobutyl moiety may enhance binding affinity to specific receptors or enzymes involved in metabolic pathways.
Studies suggest that compounds with similar structures exhibit inhibitory effects on certain biological pathways, making them potential candidates for therapeutic applications in conditions such as cancer or metabolic disorders.
(2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid has potential applications in:
This compound exemplifies how modifications to traditional amino acids can lead to novel therapeutic agents with enhanced properties.
The stereoselective synthesis of (2R)-configured amino acid derivatives represents a cornerstone in the production of enantiomerically pure chiral building blocks for pharmaceutical applications. The target compound, (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid (CAS 2231663-53-7), contains a stereogenic center at the C2 position that dictates its three-dimensional orientation and biological interactions. The molecular formula is C₁₁H₁₇F₂NO₄ with a molecular weight of 265.25 g/mol [2]. Achieving high enantiomeric excess (typically >97%) requires specialized synthetic approaches that precisely control stereochemistry during bond formation [2].
Chiral auxiliary-mediated alkylation serves as a fundamental strategy where a temporary chiral moiety directs asymmetric induction. In this approach, glycine equivalents bonded to chiral controllers (e.g., Oppolzer's sultam or Evans' oxazolidinone) undergo diastereoselective alkylation with 3,3-difluorocyclobutyl electrophiles. The bulky tert-butoxycarbonyl group is subsequently introduced once the stereocenter is established. This method typically delivers excellent diastereomeric ratios (>95:5) but requires additional steps for auxiliary attachment and removal [2] [3].
Enzymatic resolution provides a complementary biocatalytic route that leverages the stereoselectivity of hydrolase enzymes. Racemic N-acetyl or N-carbamoyl precursors undergo kinetic resolution where enzymes preferentially hydrolyze one enantiomer. The remaining (2R)-enantiomer is then deprotected and functionalized. Lipase B from Candida antarctica (CAL-B) immobilized on resin demonstrates particular efficiency for this separation, yielding the target compound with >99% enantiomeric excess, though maximum theoretical yield is limited to 50% without recycling [2].
Asymmetric hydrogenation of enamide precursors offers a catalytic alternative. Dehydroamino acid derivatives containing the 3,3-difluorocyclobutyl moiety undergo hydrogenation using chiral rhodium or ruthenium catalysts. The [Rh(COD)((R,R)-Me-DuPHOS)]⁺BARF⁻ complex achieves near-perfect stereocontrol (99% ee) under mild pressures (50-100 psi H₂). This atom-economical approach streamlines synthesis but requires specialized ligands and sensitive catalysts [3].
Table 1: Comparison of Stereoselective Synthesis Methods
Method | Key Feature | ee (%) | Yield (%) | Limitation |
---|---|---|---|---|
Chiral Auxiliary-Mediated | Diastereoselective alkylation | 95-98 | 65-75 | Multi-step auxiliary manipulation |
Enzymatic Resolution | Biocatalytic separation | >99 | 40-45* | Theoretical yield limitation |
Asymmetric Hydrogenation | Catalytic enamide reduction | 98-99 | 85-92 | Specialized catalysts required |
*Theoretical maximum 50% without racemization recycling
The tert-butoxycarbonyl protecting group serves as a fundamental protective strategy in the synthesis of peptidomimetics incorporating this fluorinated cyclobutyl amino acid. Its introduction typically employs di-tert-butyl dicarbonate (Boc₂O) in the presence of mild bases (triethylamine, NaHCO₃) at 0-25°C. This protection step occurs either before or after establishing the stereocenter, depending on the synthetic route [2] [7]. The Boc group demonstrates exceptional compatibility with the acid- and base-sensitive 3,3-difluorocyclobutyl moiety, providing orthogonal protection relative to other functional groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) [7].
A critical advantage of the Boc group lies in its cleavage characteristics. Removal occurs under mild acidic conditions (20-50% trifluoroacetic acid in dichloromethane, 1-2 hours) that leave the cyclobutyl ring intact. This selectivity enables sequential deprotection strategies in solid-phase peptide synthesis (SPPS) where acid-labile linkers are employed. The generated tert-butyl cation intermediates are efficiently scavenged by nucleophiles like anisole or triisopropylsilane, preventing carbocation-mediated side reactions with the electron-rich difluorocyclobutyl group [7].
The steric influence of the bulky Boc group significantly impacts conformational behavior during peptide coupling. Nuclear magnetic resonance studies reveal restricted rotation around the C2-N bond, favoring rotamers that facilitate controlled coupling with minimal epimerization. This steric shielding, combined with the electron-withdrawing nature of the difluorocyclobutyl ring, reduces racemization to <0.5% during standard carbodiimide-mediated coupling reactions—a critical advantage over less sterically hindered protecting groups [5] [7].
Table 2: Boc Protection and Deprotection Conditions
Stage | Reagents/Conditions | Reaction Time | Compatibility Notes |
---|---|---|---|
Protection | Boc₂O, TEA/CH₂Cl₂, 0°C to RT | 2-4 hours | Compatible with fluorinated cyclobutyl |
Deprotection | 30% TFA/DCM, anisole (scavenger) | 1 hour | Preserves cyclobutyl fluoride bonds |
Orthogonality | Stable to piperidine (Fmoc removal) | N/A | Allows sequential deprotection strategies |
The 3,3-difluorocyclobutyl moiety imparts essential physicochemical properties including enhanced metabolic stability, conformational rigidity, and modulated lipophilicity (measured XLogP3: 2). Its installation occurs through either ring-forming cycloadditions or ring-opening functionalization of pre-formed cyclobutane derivatives [2] [6].
[2+2] Cycloadditions represent the most direct route to construct the fluorinated ring system. Ethylene gas reacts with 1,1-difluoro-2,2-dichloroethene under nickel(0) catalysis, yielding 3,3-difluorocyclobutane as a versatile precursor. Subsequent bromination at the allylic position provides 1-bromo-3,3-difluorocyclobutane, which undergoes Arbuzov reaction to form the phosphonate. This phosphonate then participates in Horner-Wadsworth-Emmons olefination with N-Boc-protected glyoxyl imines, generating α,β-unsaturated intermediates that are hydrogenated to afford the saturated side chain [2] [6].
Ring-functionalization approaches leverage commercially available cyclobutanone. Electrophilic fluorination using diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) introduces geminal difluorides at the 3-position. The resulting 3,3-difluorocyclobutanone undergoes Knoevenagel condensation with diethyl malonate, followed by decarboxylation and Curtius rearrangement to install the protected amino group. Resolution with chiral acids (e.g., dibenzoyl-L-tartaric acid) provides enantiomerically pure (R)-configured amine precursors that are alkylated with bromoacetic acid derivatives [2] [6].
The conformational effects of geminal difluorination profoundly impact molecular architecture. X-ray crystallography confirms the cyclobutyl ring adopts a puckered conformation with C-F bond lengths (1.39 Å) and F-C-F angles (108.5°) consistent with enhanced dipole moment. Fluorine atoms preferentially occupy pseudo-equatorial positions, minimizing 1,3-diaxial interactions. This rigidification constrains rotation around the cyclobutyl-acetic acid bond, reducing the entropic penalty upon binding to biological targets—a key advantage in peptidomimetic design [2] [6].
The carboxylic acid functionality in (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid requires activation for amide bond formation in peptidomimetic synthesis. Racemization suppression at the chiral α-center presents the primary challenge, particularly given the electron-withdrawing nature of the difluorocyclobutyl group that enhances acidity of the α-proton (pKa ≈ 17.5) [4] [7]. Careful optimization of coupling parameters prevents epimerization that would compromise stereochemical integrity.
Coupling reagent selection critically influences both efficiency and stereoretention. Phosphonium salts (e.g., BOP, PyBOP®) and uronium derivatives (HBTU, HATU) demonstrate superior performance compared to carbodiimides. Specifically, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) combined with 6-Cl-HOBt (6-chloro-1-hydroxybenzotriazole) in N,N-dimethylformamide achieves near-quantitative conversion with <0.3% racemization at 0°C. The chloro-substituted HOBt derivative provides enhanced leaving group ability, reducing activation time and minimizing exposure of the activated ester to basic conditions that promote enolization [4] [7].
Mixed anhydride methods offer economical alternatives using isobutyl chloroformate. Critical protocol refinements include: (1) maintaining strict temperature control (-20°C); (2) using N-methylmorpholine as base instead of triethylamine; and (3) sequential addition of base → acid → chloroformate → base → nucleophile. This approach minimizes side product formation while maintaining racemization below 0.8%. The steric bulk of the 3,3-difluorocyclobutyl group surprisingly enhances stereoretention by hindering approach of base to the α-proton [7].
In situ activation protocols prove essential for fragment condensation in peptide synthesis. Pre-activation of the carboxylic acid with EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOAt (1-hydroxy-7-azabenzotriazole) for 90 seconds before adding the amino component provides optimal results. The HOAt additive forms a stable active ester that resists racemization while enhancing electrophilicity. Microwave-assisted coupling (30W, 50°C, 5 minutes) accelerates the reaction without compromising stereochemistry when using robust reagents like PyOxim (7-azabenzotriazol-1-yloxy tripyrrolidinophosphonium hexafluorophosphate) [4].
Table 3: Optimized Coupling Conditions for Acetic Acid Functionalization
Reagent System | Solvent | Temperature | Time | Racemization (%) | Yield (%) |
---|---|---|---|---|---|
HATU/6-Cl-HOBt/DIPEA | DMF | 0°C | 30 min | <0.3 | 95-98 |
Isobutyl chloroformate/NMM | THF | -20°C | 20 min | 0.7-0.9 | 85-90 |
EDC·HCl/HOAt | CH₂Cl₂ | RT | 2 hours | <0.5 | 90-93 |
PyOxim (microwave) | DMF | 50°C | 5 min | <0.8 | 92-95 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3